molecular formula C5H12ClNO2S B2759054 N-butan-2-yl-N-methylsulfamoyl chloride CAS No. 1095178-21-4

N-butan-2-yl-N-methylsulfamoyl chloride

Cat. No.: B2759054
CAS No.: 1095178-21-4
M. Wt: 185.67
InChI Key: VUTLOAIFSSQAFM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butan-2-yl-N-methylsulfamoyl chloride typically involves the reaction of sec-butylamine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

sec-Butylamine+Chlorosulfonic acidN-butan-2-yl-N-methylsulfamoyl chloride+HCl\text{sec-Butylamine} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} sec-Butylamine+Chlorosulfonic acid→N-butan-2-yl-N-methylsulfamoyl chloride+HCl

The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The temperature and reaction time are carefully controlled to optimize the yield of the product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process may include additional purification steps, such as distillation or recrystallization, to obtain a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-butan-2-yl-N-methylsulfamoyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-butan-2-yl-N-methylsulfamoyl chloride has several applications in scientific research, including:

    Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.

    Biology: In biological research, this compound is used to modify biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of drugs.

    Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-butan-2-yl-N-methylsulfamoyl chloride involves its reactivity with nucleophiles. The compound’s sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various chemical reactions to form new bonds and modify existing molecules .

Comparison with Similar Compounds

Similar Compounds

  • N-butyl-N-methylsulfamoyl chloride
  • N-isopropyl-N-methylsulfamoyl chloride
  • N-ethyl-N-methylsulfamoyl chloride

Uniqueness

N-butan-2-yl-N-methylsulfamoyl chloride is unique due to its specific structure, which imparts distinct reactivity and properties compared to other similar compounds. The presence of the sec-butyl group influences its steric and electronic characteristics, making it suitable for specific applications in chemical synthesis and research .

Properties

IUPAC Name

N-butan-2-yl-N-methylsulfamoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12ClNO2S/c1-4-5(2)7(3)10(6,8)9/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUTLOAIFSSQAFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N(C)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1095178-21-4
Record name N-(butan-2-yl)-N-methylsulfamoyl chloride
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